2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-15-9-5-4-8-14(15)19-17(20)11-22-16-10-18-13-7-3-2-6-12(13)16/h2-10,18H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNXELSKOQIUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 1H-indole-3-thiol with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules and materials. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
- Bioactive Compound : Research indicates that 2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide exhibits potential antimicrobial, antiviral, and anticancer properties. Studies have shown its efficacy against various pathogens and cancer cell lines.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases such as cancer and infections. Notably, its derivatives have shown promise in targeting solid tumors, including colorectal and lung cancers .
Case Studies
- Anticancer Activity
-
Antimicrobial Properties
- Research on similar compounds revealed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Some derivatives achieved minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as therapeutic agents.
-
Enzyme Inhibition
- Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Some derivatives exhibited strong AChE inhibition with IC50 values lower than 5 µM.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
- Structural Differences : Features a 1-azepanyl-2-oxoethyl group on the indole nitrogen and a 4-chlorophenyl acetamide substituent.
- Implications : The azepanyl ring introduces conformational flexibility and basicity, which could enhance solubility or receptor binding. The 4-chloro substituent is electron-withdrawing, contrasting with the electron-donating 2-methoxy group in the target compound.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
- Structural Differences : Replaces the sulfanyl bridge with an ethyl linker and substitutes the acetamide with a fluorinated biphenyl-propanamide group.
- Implications : The fluorine atom and biphenyl system may improve metabolic stability and π-π stacking interactions, though the absence of a sulfanyl bridge reduces electronic conjugation.
Functional Analogues with Acetamide-Heterocycle Motifs
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide ()
- Structural Differences : Substitutes indole with benzimidazole and incorporates a nitro group on the phenyl ring.
- NLO Properties: Exhibits a high second-order nonlinear optical coefficient (β₀ = 1550 au) due to the electron-withdrawing nitro group, suggesting the target compound’s 2-methoxy group (electron-donating) may yield lower β₀ values.
Pharmacological and Physical Properties
*Calculated; †Estimated; ‡Approximated from data.
Biological Activity
2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The unique structural features of this compound, which include an indole moiety linked to a methoxy-substituted phenyl group via a sulfanyl group, contribute to its diverse biological effects.
Structural Characteristics
The compound can be described by the following structural formula:
This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that 2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide exhibits significant anticancer activity. It has been shown to interact with various enzymes and receptors involved in cell proliferation and apoptosis. Molecular docking studies suggest that the compound effectively binds to active sites of target proteins, potentially inhibiting their activity, which is crucial in cancer progression.
Case Studies
- In Vitro Studies : Various studies have demonstrated the cytotoxic effects of this compound against different cancer cell lines. For instance, it was found to have an IC50 value indicating effective inhibition of proliferation in colon carcinoma cells .
- Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways related to cancer cell survival and proliferation. Specifically, it may inhibit key enzymes that promote tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Comparative Efficacy Table
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties as well. Its ability to modulate cellular signaling pathways may lead to reduced inflammation markers in various models .
Synthesis and Research Applications
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions, including the formation of the indole moiety followed by acetamide coupling. This synthetic pathway has been optimized to yield high purity and yield rates for further biological testing .
Future Research Directions
Ongoing research aims to explore the following aspects:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the indole-3-thiol group can react with α-haloacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization involves controlling stoichiometry, solvent polarity, and temperature to minimize side products like disulfide formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of indole protons (δ 7.0–7.8 ppm), methoxyphenyl signals (δ 3.8–4.0 ppm for OCH₃), and acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) .
- FTIR : Detect N-H stretches (~3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-S bonds (600–700 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Standard assays include:
- MTT assay for cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .
- Antimicrobial testing via broth microdilution (MIC determination against Gram+/− bacteria) .
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?
Perform docking simulations using software like AutoDock Vina or Schrödinger Suite. Focus on targets with known indole-acetamide interactions (e.g., α1-adrenoceptors, tubulin). Validate predictions with binding free energy calculations (MM/GBSA) and compare with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Address this by:
Q. How does the methoxyphenyl substituent influence pharmacokinetic properties?
The 2-methoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. However, it may reduce metabolic stability due to potential O-demethylation by CYP450 enzymes. Assess via:
Q. What crystallographic techniques characterize the solid-state structure of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example, the indole and methoxyphenyl planes often exhibit π-π stacking or hydrogen bonding (N-H···O) with adjacent molecules, affecting solubility and stability .
Methodological Challenges and Solutions
Q. How can researchers mitigate sulfur-related side reactions during synthesis?
Common issues include disulfide formation or oxidation of the thioether group. Solutions:
Q. What analytical approaches quantify trace impurities in bulk samples?
Employ HPLC-MS with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid). Compare retention times and mass spectra against synthetic byproducts (e.g., unreacted indole-3-thiol or N-(2-methoxyphenyl)acetamide) .
Q. How do structural modifications (e.g., replacing sulfanyl with sulfonyl) alter bioactivity?
Sulfonyl groups increase electronegativity and hydrogen-bonding capacity, potentially enhancing target affinity but reducing cell permeability. Synthesize analogs via oxidation (H₂O₂/CH₃COOH) and compare activities in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
